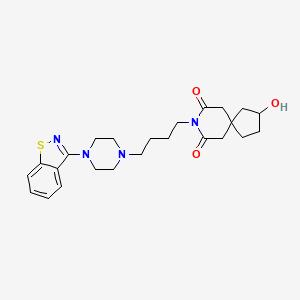
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzisothiazole moiety, a piperazine ring, and a spirocyclic framework. It has been studied for its potential antipsychotic properties and its ability to interact with various neurotransmitter receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(45)decane-7,9-dione involves multiple steps One common synthetic route starts with the preparation of the benzisothiazole moiety, followed by the formation of the piperazine ringThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antipsychotic properties and its ability to modulate neurotransmitter receptors, making it a candidate for the treatment of psychiatric disorders.
Mechanism of Action
The mechanism of action of 8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves its interaction with neurotransmitter receptors in the central nervous system. It has a high affinity for serotonin and dopamine receptors, which are implicated in the regulation of mood, cognition, and behavior. By modulating these receptors, the compound can exert antipsychotic effects and potentially alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
8-(4-(4-(1,2-Benzisoxazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione: Similar structure but with a benzisoxazole moiety instead of benzisothiazole.
8-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-hydroxy-8-azaspiro(4.5)decane-7,9-dione derivatives: Various derivatives with modifications to the piperazine ring or spirocyclic framework.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer its distinct pharmacological profile. Its high affinity for serotonin and dopamine receptors, along with its potential antipsychotic properties, make it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
131779-32-3 |
|---|---|
Molecular Formula |
C24H32N4O3S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O3S/c29-18-7-8-24(15-18)16-21(30)28(22(31)17-24)10-4-3-9-26-11-13-27(14-12-26)23-19-5-1-2-6-20(19)32-25-23/h1-2,5-6,18,29H,3-4,7-17H2 |
InChI Key |
OXWHAAOUFXSEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1O)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



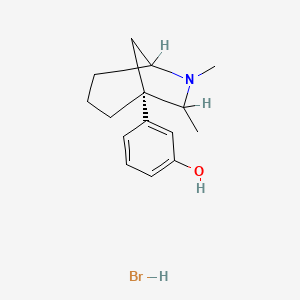
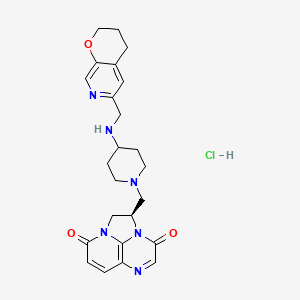

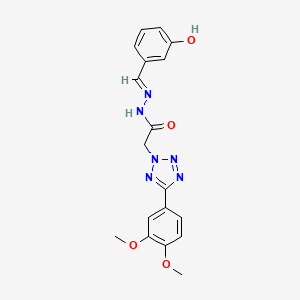

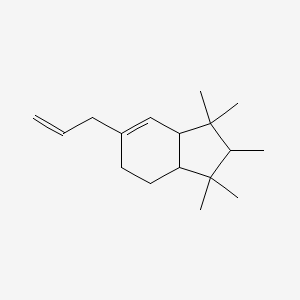
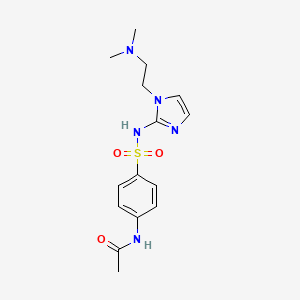
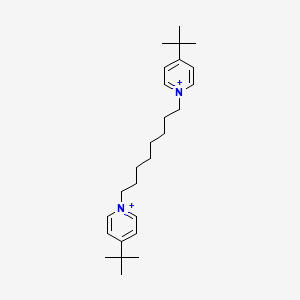
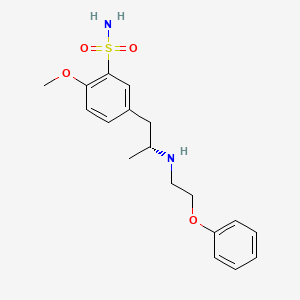

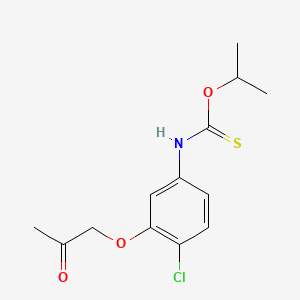
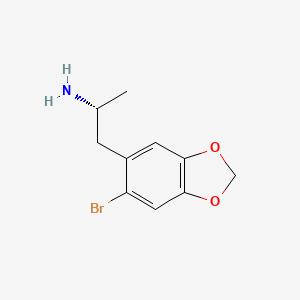
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
